3-(2-methoxyphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(2-METHOXYPHENYL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds between the aromatic rings . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance its binding affinity to certain targets, while the quinazolinone core can interact with nucleic acids and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Trifluoromethylphenyl derivatives: Compounds with the trifluoromethylphenyl group often exhibit enhanced biological activity due to the electron-withdrawing nature of the trifluoromethyl group.
Methoxyphenyl derivatives: These compounds are known for their potential anti-inflammatory and analgesic properties.
Uniqueness
3-(2-METHOXYPHENYL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the combination of its structural features, which may confer a distinct set of biological activities and chemical reactivity. The presence of both methoxyphenyl and trifluoromethylphenyl groups, along with the quinazolinone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H19F3N2O3 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C26H19F3N2O3/c1-33-22-12-5-4-11-20(22)31-24(30-19-10-3-2-9-18(19)25(31)32)23-14-13-21(34-23)16-7-6-8-17(15-16)26(27,28)29/h2-15,24,30H,1H3 |
InChI Key |
LDIPDLGRZWLUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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